2,2,3-trimethylmorpholine
Description
Properties
CAS No. |
1314925-76-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2,3 Trimethylmorpholine and Its Analogues
De Novo Construction of the Trimethylmorpholine Core
The foundational approaches to building the morpholine (B109124) ring system often involve the formation of the heterocyclic structure from acyclic precursors. These methods are crucial for introducing the desired substitution pattern, such as the three methyl groups in 2,2,3-trimethylmorpholine (B1288861).
Regioselective and Stereoselective Cyclization Reactions
Regioselective and stereoselective cyclization reactions are paramount in ensuring the precise placement of substituents on the morpholine ring. mdpi.commdpi.com The control of regioselectivity determines which atoms of a precursor molecule will form the final ring, while stereoselectivity governs the three-dimensional arrangement of the substituents.
One notable strategy involves the copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes. This method allows for the intramolecular addition of an alcohol and the intermolecular coupling with an amine across a double bond, yielding 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov The transition state of this reaction, particularly the chair-like arrangement, dictates the stereochemical outcome, with bulky substituents favoring an equatorial position to minimize steric strain. nih.gov For instance, the reaction of an α-methyl substituted alcohol demonstrated that steric hindrance near the site of oxycupration can impact reactivity, necessitating higher reaction temperatures for efficient conversion. nih.gov
Another approach utilizes palladium-catalyzed carboamination reactions. nih.gov This method has been successfully applied to the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The mechanism likely involves a syn-aminopalladation of a palladium(aryl)(amido) complex, proceeding through a boat-like transition state to yield the desired cis-disubstituted product. nih.gov
| Methodology | Key Reagents/Catalysts | Stereochemical Control | Key Intermediates |
|---|---|---|---|
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | High diastereoselectivity via chair-like transition state | Not specified |
| Palladium-Catalyzed Carboamination | Pd(OAc)2, P(2-furyl)3, NaOtBu | High diastereoselectivity via boat-like transition state | Palladium(aryl)(amido) complex |
Precursor-Based Synthetic Routes (e.g., from Vicinal Amino Alcohols, Oxiranes, and Aziridines)
The synthesis of the morpholine ring is often achieved by starting with readily available precursors like vicinal amino alcohols, oxiranes, and aziridines. researchgate.netclockss.org
From Vicinal Amino Alcohols: Vicinal amino alcohols are versatile starting materials for morpholine synthesis. researchgate.netnih.govnih.gov A common method involves a two-step process: acylation of the amino alcohol with chloroacetyl chloride to form an amide, followed by cyclization and reduction of the resulting morpholinone. chemrxiv.org A more recent, greener approach utilizes ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of 1,2-amino alcohols, which can then be cyclized to the morpholine ring. chemrxiv.org This method is advantageous as it is a redox-neutral process and avoids the use of metal hydrides for reduction. chemrxiv.org
From Oxiranes (Epoxides): Oxiranes, also known as epoxides, are three-membered rings containing an oxygen atom. organic-chemistry.orgyoutube.comyoutube.com Their inherent ring strain makes them susceptible to ring-opening reactions, which can be exploited for the synthesis of morpholines. The reaction of an epoxide with an appropriate amino alcohol can lead to the formation of the morpholine ring.
From Aziridines: Aziridines are nitrogen-containing three-membered heterocycles that serve as valuable synthetic intermediates. clockss.orgorganic-chemistry.orgnih.gov Similar to oxiranes, the ring strain in aziridines makes them prone to ring-opening reactions. clockss.org The reaction of an aziridine (B145994) with a suitable alcohol-containing nucleophile can be a viable route to constructing the morpholine skeleton. N-activated aziridines, such as those with sulfonyl groups, are particularly reactive and can undergo anionic ring-opening polymerization, which can be a pathway to poly(sulfonylaziridine)s, precursors to more complex structures. osti.gov
Targeted Synthesis of Specific Trimethylmorpholine Isomers and Stereoisomers
Achieving the desired arrangement of the three methyl groups in this compound requires precise control over the synthetic pathway. This includes methods for introducing the methyl groups at specific positions and strategies for obtaining enantiomerically pure forms of the molecule.
Isomer-Specific Synthetic Pathways for Methyl Group Introduction
The introduction of methyl groups onto the morpholine ring can be achieved through various methods, including the use of specific methylating agents or by starting with precursors that already contain the desired methyl substituents. For instance, N-methylation of a morpholine can be accomplished using dimethyl carbonate. asianpubs.org The synthesis of C-substituted morpholines often involves more complex strategies. For example, a method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from amino alcohols and α-halo acid chlorides. acs.org This approach has been used for the multigram synthesis of (3S)-3-methylmorpholine. acs.org
Chiral and Asymmetric Synthesis Strategies for Enantiomerically Pure Trimethylmorpholines
The synthesis of enantiomerically pure morpholines is crucial for their application in pharmaceuticals, as different enantiomers can have vastly different biological activities. nih.govrsc.orgrsc.orgresearchgate.net
Asymmetric synthesis strategies for chiral morpholines can be broadly categorized into three approaches: forming the stereocenter before cyclization, during cyclization, or after cyclization. researchgate.netsemanticscholar.org An example of forming the stereocenter before cyclization involves starting with an enantiopure amino alcohol. nih.gov
Enantioselective catalysis offers an efficient and economical route to chiral morpholines. ubc.ca A notable example is the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst. nih.govrsc.orgrsc.org This method has been used to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org The success of this approach depends on the catalyst's ability to create a chiral environment that favors the formation of one enantiomer over the other.
Another powerful strategy is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. ubc.ca This method utilizes a titanium catalyst for the initial cyclization to a cyclic imine, which is then reduced by a Noyori-Ikariya catalyst to yield chiral 3-substituted morpholines with high enantiomeric excesses. ubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. ubc.ca
| Catalytic System | Substrate | Product | Key Features |
|---|---|---|---|
| Bisphosphine-Rhodium Complex | Unsaturated Morpholines | 2-Substituted Chiral Morpholines | High enantioselectivity (up to 99% ee) nih.govrsc.orgrsc.org |
| Ti-catalyst and Noyori-Ikariya Catalyst (Tandem Reaction) | Ether-containing Aminoalkynes | 3-Substituted Chiral Morpholines | High enantiomeric excesses (>95% ee) ubc.ca |
Diastereoselective Control in Trimethylmorpholine Formation
The synthesis of this compound introduces two adjacent stereocenters at the C2 and C3 positions, necessitating precise control over their relative configuration to yield either the cis- or trans-diastereomer. While specific literature on the diastereoselective synthesis of this compound is limited, strategies employed for analogous substituted morpholines provide a framework for achieving stereocontrol.
One prominent approach involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway has been successfully utilized for the synthesis of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines, with high to excellent yields and diastereoselectivities. rsc.org The stereochemical outcome is dictated by the geometry of the allenol precursor and the coordination to the rhodium catalyst during the cyclization event. By carefully designing the starting material, it is conceivable to direct the formation of a specific diastereomer of this compound.
Another relevant strategy is the diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners starting from a tosyl-activated oxazetidine and α-formyl carboxylates. acs.org The observed diastereoselectivities in these reactions are attributed to the avoidance of pseudo A(1,3) strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the ring oxygen. This methodology, which allows for the construction of conformationally rigid morpholines, could potentially be adapted for the synthesis of this compound by employing an appropriately substituted α-formyl ester.
Furthermore, palladium-catalyzed hydroamination reactions have proven effective in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. nih.gov The selective attack of an unsaturated alcohol nucleophile at the more substituted position of the aziridine, followed by palladium-catalyzed cyclization, yields morpholines as a single diastereomer. The application of this method to a suitably substituted aziridine and alcohol could offer a viable route to diastereomerically pure this compound.
Post-Synthetic Derivatization and Functionalization of the this compound Scaffold
Once the this compound core has been assembled, further diversification can be achieved through a variety of post-synthetic modifications. These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.
N-Substitution Reactions (e.g., N-Alkylation, N-Acylation)
The secondary amine of the morpholine ring is a prime site for functionalization. N-alkylation and N-acylation are fundamental transformations that introduce substituents onto the nitrogen atom.
N-Alkylation: The introduction of alkyl groups can be achieved through various methods. A common approach involves the reaction of the morpholine with an alkyl halide in the presence of a base. More sustainable methods, such as the use of alcohols as alkylating agents catalyzed by transition metals like copper-zirconium bimetallic nanoparticles, have also been developed. nih.gov These reactions often proceed with high selectivity for mono-alkylation. For instance, the N-methylation of amines using dimethyl carbonate (DMC) over such catalysts has been reported to be highly efficient. nih.gov
| Reaction | Reagents and Conditions | Product |
| N-Methylation | Amine, Dimethyl Carbonate (DMC), Cu-Zr BNPs, 180°C, 4h | N-Methylated Amine |
| N-Alkylation | Amine, Alkyl Halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylated Amine |
N-Acylation: The reaction of the morpholine nitrogen with acylating agents such as acyl chlorides or anhydrides readily forms the corresponding N-acylmorpholine. These reactions are typically high-yielding and can be performed under mild conditions. The resulting amides are often more stable and can exhibit different biological activities compared to their parent amines.
Site-Specific Carbon-Centered Functionalization of the Morpholine Ring
Introducing carbon-based substituents directly onto the morpholine ring, other than at the nitrogen atom, presents a greater synthetic challenge but offers significant opportunities for scaffold diversification. The selective functionalization of C-H bonds is a rapidly developing area of organic synthesis.
While direct C-H functionalization of the this compound ring is not widely reported, methodologies developed for other heterocyclic systems provide valuable insights. For example, the distal C-H functionalization of pyridines and quinolines has been achieved using transition metal catalysis. nih.gov These reactions often rely on directing groups to achieve site-selectivity. In the context of a this compound, the existing substituents could potentially direct the functionalization to a specific position on the ring. For instance, the development of iridium-Lewis acid bifunctional catalysts has enabled the regio- and enantioselective meta-borylation of α,α-diarylcarboxamides, demonstrating the potential for remote C-H activation. acs.org Adapting such catalytic systems to the morpholine scaffold could open new avenues for site-specific carbon-centered functionalization.
Incorporation of Complex Exocyclic Moieties for Scaffold Diversification
The attachment of large and complex molecular fragments to the this compound core can dramatically alter its properties and lead to novel structures with unique functions.
A notable example of incorporating complex moieties is the synthesis of morpholino nucleosides. In this process, a ribonucleoside is oxidized to a dialdehyde, which then undergoes reductive amination with an appropriate amine to form the morpholine ring, effectively linking the nucleobase to the morpholine scaffold. rsc.org This methodology demonstrates the feasibility of attaching large, biologically relevant molecules to the morpholine core.
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships. For 2,2,3-trimethylmorpholine (B1288861), NMR is crucial for understanding its three-dimensional structure, which is influenced by the stereocenters and the flexible morpholine (B109124) ring.
High-field NMR spectroscopy offers superior resolution and sensitivity, which are essential for resolving complex spin systems and observing subtle conformational details. chemguide.co.uk In the case of this compound, the morpholine ring can exist in different conformations, primarily chair and boat forms. The presence of three methyl groups introduces significant steric interactions that influence the conformational equilibrium. lumenlearning.comyoutube.com
High-field ¹H and ¹³C NMR spectra would allow for the precise measurement of chemical shifts and coupling constants. These parameters are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively, providing a window into the predominant conformation of the molecule in solution. researchgate.netlibretexts.org For instance, the axial or equatorial orientation of the methyl groups on the morpholine ring would result in distinct chemical shifts and coupling patterns for the ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ (Note: This table is predictive and based on general principles of NMR spectroscopy for substituted morpholines. Actual experimental values may vary.)
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| C2-CH₃ (axial) | 1.15 | s | - |
| C2-CH₃ (equatorial) | 1.25 | s | - |
| C3-CH₃ | 1.05 | d | J = 7.0 |
| C3-H | 2.80 | m | - |
| C5-H (axial) | 2.60 | m | - |
| C5-H (equatorial) | 3.80 | m | - |
| C6-H (axial) | 2.90 | m | - |
| C6-H (equatorial) | 3.95 | m | - |
| N-H | 1.90 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: This table is predictive and based on general principles of ¹³C NMR spectroscopy for substituted morpholines. Actual experimental values may vary.)
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 75.0 |
| C3 | 58.0 |
| C5 | 68.0 |
| C6 | 46.0 |
| C2-CH₃ (axial) | 22.0 |
| C2-CH₃ (equatorial) | 25.0 |
| C3-CH₃ | 15.0 |
The relative stereochemistry of the substituents on the morpholine ring can be determined using a combination of coupling constant analysis and Nuclear Overhauser Effect (NOE) based methods. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. libretexts.orgyoutube.com This is particularly useful for establishing through-space correlations between the methyl groups and the ring protons. For example, observing a NOE correlation between one of the C2-methyl groups and the C3-proton would provide strong evidence for their cis relationship. The absence or presence of specific NOE cross-peaks can help to build a three-dimensional model of the molecule. columbia.eduharvard.edu
Mass Spectrometry (MS) Techniques for Precise Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound (C₇H₁₅NO) by distinguishing its exact mass from other compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. wikipedia.orgyoutube.com The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. chemguide.co.uklibretexts.org For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups, cleavage of the morpholine ring, and other rearrangements.
Table 3: Predicted Key Fragmentation Ions for this compound in MS/MS (Note: This table is predictive and based on general fragmentation patterns of substituted morpholines. m/z = mass-to-charge ratio.)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Possible Neutral Loss |
| 130.1332 ([M+H]⁺) | 114.1021 | CH₄ |
| 130.1332 ([M+H]⁺) | 100.0861 | C₂H₆ |
| 130.1332 ([M+H]⁺) | 86.0964 | C₃H₈ |
| 130.1332 ([M+H]⁺) | 72.0808 | C₃H₆O |
| 130.1332 ([M+H]⁺) | 58.0651 | C₄H₈O |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide information about the functional groups present and a unique "fingerprint" for the compound. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-O, C-N, and N-H bonds. The positions, shapes, and intensities of these bands can provide information about the molecular structure. For instance, the N-H stretching vibration would be sensitive to hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. lbt-scientific.comspectroscopyonline.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The Raman spectrum of this compound would complement the IR data, providing a more complete vibrational profile of the molecule.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is predictive and based on typical vibrational frequencies for substituted morpholines. Wavenumber in cm⁻¹.)
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3350-3250 (broad) | 3350-3250 (weak) |
| C-H (alkyl) | Stretching | 2970-2850 | 2970-2850 |
| C-O | Stretching | 1150-1085 | Weak |
| C-N | Stretching | 1250-1020 | Moderate |
| CH₂/CH₃ | Bending | 1470-1350 | 1470-1350 |
Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment
The structural similarity among trimethylmorpholine isomers presents a significant analytical challenge. Effective separation is critical for accurate quantification and characterization. Advanced chromatographic techniques provide the necessary resolving power to distinguish between these closely related compounds.
Gas Chromatography (GC) for the Separation of Trimethylmorpholine Isomers
Gas chromatography is a premier technique for the separation of volatile and semi-volatile compounds, making it highly suitable for analyzing trimethylmorpholine isomers. The efficacy of GC in separating isomers hinges on the selection of an appropriate capillary column, specifically the stationary phase, which interacts differently with each isomer based on subtle variations in their physicochemical properties. vurup.sk
For challenging separations of positional isomers, such as distinguishing this compound from other isomers (e.g., 2,2,4-trimethylmorpholine (B120711) or 2,3,5-trimethylmorpholine), stationary phases with unique selectivity are required. Liquid crystalline stationary phases, for instance, are known for their exceptional ability to separate positional isomers that are difficult to resolve on standard nonpolar or polar columns. vurup.sk The rigid, ordered structure of these phases allows them to differentiate based on molecular shape and rigidity. vurup.sk Chiral stationary phases, often based on derivatized cyclodextrins, are employed when separating enantiomers (optical isomers) of chiral molecules like this compound. gcms.cz
The optimization of a GC method involves careful consideration of several parameters to achieve baseline resolution of isomeric peaks. Extremely high-efficiency separations can be achieved by using long capillary columns (up to 300 meters), small internal diameters, and thin stationary phase films. vurup.sk
Table 1: Illustrative GC Parameters for Isomer Separation
| Parameter | Condition | Rationale |
| Column | Capillary Column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high theoretical plates necessary for resolving closely eluting isomers. |
| Stationary Phase | 5% Phenyl Polysiloxane or Liquid Crystalline Phase | Offers selectivity based on polarity and molecular geometry, crucial for positional isomers. vurup.sk |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer for sharp peaks. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers high sensitivity for organic compounds; MS provides structural information for peak identification. |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique that can be adapted for both the analysis of this compound and its purification via preparative chromatography. The choice between normal-phase (NP) and reversed-phase (RP) HPLC is fundamental to method development.
Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). mdpi.com Separation is driven by hydrophobic interactions. For amine-containing compounds like morpholines, pH control of the mobile phase is critical to ensure consistent retention and good peak shape. The addition of buffers and ion-pairing agents can further enhance separation. Different bonded phase chemistries, such as phenyl or cyano phases, can offer alternative selectivity compared to standard C18 columns, which can be exploited to resolve difficult isomer pairs. thermofisher.com
Normal-phase HPLC, which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, can also be effective, particularly for positional isomers where polarity differences are more pronounced. chromforum.org
Table 2: Example HPLC Conditions for Analytical Separation
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm particle size) | Smaller particles increase column efficiency and resolution. thermofisher.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure amine analytes are in a consistent ionic state. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier used to elute compounds from the RP column. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is effective for separating components in a mixture with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Column Temp. | 35 °C | Temperature control ensures reproducible retention times. |
| Detector | UV at 210 nm or Mass Spectrometer (MS) | UV detection is possible if the molecule has a chromophore; MS provides universal detection and identification. unirioja.es |
This analytical method can be scaled up for preparative separation by using a larger column and a higher flow rate to isolate pure fractions of this compound for further research. sielc.com
Integration of Analytical Platforms and Chemometric Data Processing
To obtain a complete chemical picture of a sample containing this compound, a single analytical technique is often insufficient. Integrating separation science with advanced detection and data processing provides a comprehensive characterization.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are the cornerstone of modern chemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of this compound.
In GC-MS, the gas chromatograph separates the isomers, which are then introduced into the mass spectrometer. The MS detector provides two critical pieces of information: the mass-to-charge ratio (m/z) of the molecular ion, which helps confirm the molecular weight (129.2 g/mol for C₇H₁₅NO), and a unique fragmentation pattern. biosynth.com While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing a basis for structural identification. nih.govojp.gov For isomers with very similar mass spectra, their unique retention times from the GC separation become the primary identifying feature. nih.govshimadzu.com
LC-MS offers complementary advantages. It is suitable for less volatile or thermally fragile compounds and uses "softer" ionization techniques like electrospray ionization (ESI). nih.gov This often keeps the molecular ion intact, simplifying spectral interpretation. Tandem mass spectrometry (MS/MS), available in techniques like LC-MS/MS, involves selecting the molecular ion of an isomer, fragmenting it, and analyzing the resulting product ions. mdpi.com These collision-induced dissociation (CID) spectra can reveal subtle structural differences between isomers, enabling their unambiguous differentiation even if they are not fully separated chromatographically. nih.gov
Multivariate Statistical Analysis in Spectroscopic and Chromatographic Data Interpretation
The data generated by modern analytical platforms, especially hyphenated techniques, are vast and complex. Multivariate statistical analysis provides the tools to process this data, extract meaningful information, and reveal underlying patterns. nih.gov Techniques such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are widely used to interpret chromatographic and spectroscopic datasets. nih.govmdpi.com
PCA reduces the dimensionality of a dataset, transforming a large number of correlated variables (e.g., retention times and peak areas for hundreds of compounds) into a smaller set of uncorrelated variables called principal components. mdpi.com When analyzing multiple samples containing this compound and its impurities or isomers, PCA can be used to:
Identify outliers or anomalous samples.
Group or classify samples based on their chemical profiles.
Determine which variables (i.e., which chemical compounds) are most responsible for the observed differences between sample groups. scispace.com
For example, in a study comparing different synthesis batches of this compound, PCA could visualize the batch-to-batch variability and pinpoint specific impurities that are driving this variation. This approach allows for a holistic interpretation of the data that goes beyond simply comparing individual peak areas. nih.govnih.gov
Theoretical and Computational Investigations of 2,2,3 Trimethylmorpholine
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemistry provides the foundational tools to explore the electronic characteristics of 2,2,3-trimethylmorpholine (B1288861) at the subatomic level. wikipedia.org These methods are essential for predicting molecular properties and behavior. jocpr.com
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. stackexchange.comresearchgate.net This process involves optimizing the molecular structure by finding the configuration with the lowest possible energy. mdpi.comcnr.it For this compound, DFT calculations would predict key geometric parameters such as bond lengths, bond angles, and dihedral angles that define its shape. jocpr.com These calculations are performed by solving approximations of the Schrödinger equation, treating the molecule's electron density as the fundamental variable. aip.org
The resulting optimized structure represents the molecule in a hypothetical motionless state at 0 Kelvin, providing a precise model for further analysis. lsu.edu Modern software packages like Gaussian, ORCA, and GAMESS are commonly used to perform these types of calculations. medium.comwikipedia.org
Table 1: Predicted Geometric Parameters for this compound's Ground State (Illustrative) This table presents hypothetical data that would be obtained from DFT calculations to illustrate the type of results generated.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-N | ~1.47 Å |
| Bond Length | C2-O | ~1.43 Å |
| Bond Length | C2-C(methyl) | ~1.54 Å |
| Bond Angle | O-C2-N | ~109.5° |
| Bond Angle | C(methyl)-C2-C(methyl) | ~109.0° |
| Dihedral Angle | C6-N-C2-C3 | ~ -55° (Chair) |
Molecular Orbital Analysis and Charge Distribution Mapping
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend across the entire molecule. openedmb.calibretexts.orglibretexts.org This analysis is crucial for understanding a molecule's electronic behavior and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Mapping the charge distribution reveals the electron-rich and electron-poor regions of the molecule. This is often accomplished through methods like Natural Bond Orbital (NBO) analysis, which provides a picture of the Lewis structure and interactions between donor (filled) and acceptor (empty) orbitals. scirp.orguni-muenchen.denih.gov Such analysis can quantify the partial charges on each atom, helping to predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of higher electron density. rsc.org
Table 2: Illustrative Partial Atomic Charges for this compound from NBO Analysis This table shows hypothetical partial charge values to demonstrate the output of a charge distribution analysis.
| Atom | Predicted Partial Charge (e) |
|---|---|
| O1 | -0.65 |
| C2 | +0.20 |
| C3 | +0.10 |
| N4 | -0.55 |
| C5 | -0.25 |
| C6 | -0.25 |
Computational Conformational Analysis and Energy Landscape Exploration
The morpholine (B109124) ring is a six-membered heterocycle that, like cyclohexane, is not planar and adopts puckered conformations to relieve strain. fiveable.memsu.edu The presence of three methyl substituents on the this compound ring introduces significant conformational preferences.
Theoretical Treatment of Ring Conformation and Inversion Barriers
The most stable conformation for a six-membered ring is typically the chair form. wikipedia.org For this compound, the ring can exist in two primary chair conformations that interconvert through a process known as ring inversion or "ring flip". scribd.com During this inversion, axial substituents become equatorial and vice versa. These two chair conformers are not energetically equivalent due to the different spatial arrangements of the three methyl groups.
Computational methods can model the pathway of this ring inversion and calculate the energy of the transition state (often a half-chair or twist-boat conformation). masterorganicchemistry.comyoutube.com The energy difference between the ground state chair conformation and the highest-energy transition state is the inversion barrier. This barrier provides insight into the ring's flexibility at a given temperature. The barriers to ring inversion in heterocyclic systems are influenced by factors like bond lengths and torsional strain, which differ from those in cyclohexane. scribd.comnih.gov
Elucidation of Intramolecular Steric Interactions and Their Energetic Impact
The stability of each chair conformer is largely determined by steric interactions, particularly 1,3-diaxial interactions. These are repulsive forces that occur when an axial substituent is in close proximity to the other axial hydrogens (or other groups) on the same side of the ring. libretexts.orgsaskoer.ca As a general rule, conformations that place bulkier groups in the equatorial position are more stable because this minimizes steric strain. wikipedia.orglibretexts.org
In this compound, one chair conformer will have the C3-methyl group in an axial position while the other will have it in an equatorial position. The two methyl groups at the C2 position will always have one axial and one equatorial, regardless of the ring conformation. The conformer with the C3-methyl group in the equatorial position is predicted to be significantly more stable, as this avoids a highly unfavorable 1,3-diaxial interaction.
Table 3: Comparison of Chair Conformers for this compound (Illustrative) This table provides a qualitative and hypothetical energetic comparison of the two possible chair conformations.
| Conformer | Position of C3-Methyl | Key Steric Interactions | Predicted Relative Energy |
|---|---|---|---|
| Conformer A | Equatorial | 1,3-diaxial: C2-methyl(ax) with H6(ax) | 0.0 kcal/mol (More Stable) |
| Conformer B | Axial | 1,3-diaxial: C2-methyl(ax) with H6(ax); C3-methyl(ax) with H5(ax) | > 4.0 kcal/mol (Less Stable) |
Molecular Modeling and Docking Simulations for Understanding Molecular Interactions
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or nucleic acid. omicsonline.orgscienceinfo.comnih.gov This method is fundamental in structure-based drug design for identifying and optimizing potential drug candidates. computabio.comstudysmarter.co.uk
The process involves generating a multitude of possible orientations, or "poses," of the ligand within the binding site of the target receptor. nih.gov A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. omicsonline.org For this compound, docking simulations could be hypothetically employed to screen it against various biological targets to explore its potential pharmacological relevance. The morpholine scaffold itself is a common feature in many CNS-active drugs and other bioactive molecules, valued for its physicochemical and conformational properties. nih.gov The simulation would reveal potential key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the target's active site.
Table 4: Illustrative Output from a Hypothetical Docking Simulation This table demonstrates the kind of information that would be generated if this compound were docked into a hypothetical protein active site.
| Parameter | Description |
|---|---|
| Binding Affinity (Score) | -7.5 kcal/mol |
| Predicted Interactions | Hydrophobic interactions between methyl groups and Valine, Leucine residues. |
| Hydrogen Bonds | Potential H-bond acceptor role for the morpholine oxygen or nitrogen atoms. |
| Most Favorable Pose | The molecule fits within a hydrophobic pocket, with the N-H group oriented towards a polar residue. |
Prediction of Ligand-Target Interaction Modalities (Theoretical Basis)
The theoretical foundation for predicting how a ligand like this compound might interact with a biological target lies in the principles of molecular recognition. This process is governed by the complementary nature of the ligand and the target's binding site in terms of shape and electronic properties. The binding affinity between a ligand and a protein is determined by the sum of all intermolecular interactions, which can be modeled using computational methods. nih.gov
Key interactions that are theoretically considered include:
Hydrogen Bonds: The morpholine ring contains a nitrogen and an oxygen atom, both of which can act as hydrogen bond acceptors. The N-H group can also serve as a hydrogen bond donor.
Van der Waals Forces: These are non-specific, attractive or repulsive forces between molecules. The size and shape of the this compound molecule, including its methyl groups, will influence these interactions within a binding pocket.
Hydrophobic Interactions: The methyl groups on the morpholine ring are hydrophobic and will preferentially interact with nonpolar residues in a protein's binding site, driving the exclusion of water molecules.
Electrostatic Interactions: The distribution of electron density in the this compound molecule creates a specific electrostatic potential that will interact with the electrostatic field of the target protein.
The prediction of how these forces collectively contribute to the binding orientation and affinity is a central goal of molecular modeling. nih.gov For instance, in the discovery of inhibitors for targets like Vps34, the specific molecular features of a substituted morpholine ring were found to be crucial for selectivity against other kinases, a finding elucidated through X-ray crystallography and molecular modeling. nih.gov This highlights the importance of the substitution pattern on the morpholine scaffold in determining binding modality.
Computational Approaches for Rational Design of Substituted Morpholines
Computational chemistry provides a powerful toolkit for the rational design of novel molecules based on a lead scaffold like this compound. These methods aim to predict the properties of virtual compounds before their synthesis, saving time and resources.
Molecular Docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov An algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that approximates the binding free energy. This can be used to screen virtual libraries of this compound derivatives to identify those with the highest predicted affinity and selectivity. For example, computational studies on morpholine-substituted tetrahydroquinoline derivatives used molecular docking to highlight strong binding interactions within the active site of the mTOR protein. biosynth.com
Molecular Dynamics (MD) Simulations offer a more dynamic and detailed view of the ligand-target complex. biosynth.com Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements over time. This allows for the assessment of the stability of the binding pose, the role of solvent molecules, and the conformational changes in both the ligand and the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of substituted morpholines and their measured activities, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives of this compound.
The following table illustrates the kind of data that can be generated from molecular docking and MD simulations for hypothetical derivatives of this compound targeting a generic kinase.
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | RMSD of Ligand during MD (Å) |
| This compound | -5.8 | LEU88, VAL96, LYS108 | 1 (with LYS108) | 1.2 |
| (3R)-3-methylmorpholine | -5.2 | LEU88, VAL96, ALA106 | 1 (with ALA106) | 1.5 |
| 2,2-dimethylmorpholine | -5.5 | LEU88, VAL96, LYS108 | 1 (with LYS108) | 1.3 |
| Unsubstituted Morpholine | -4.9 | LEU88, VAL96 | 0 | 1.8 |
This table contains illustrative data and does not represent experimentally validated results.
Predictive and Interpretative Computational Spectroscopy
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These techniques can aid in structure elucidation and in understanding the relationship between molecular structure and spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. Density Functional Theory (DFT) is a widely used quantum mechanical method to predict NMR chemical shifts. idc-online.comnih.gov By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated. nih.gov These predictions can be used to assign experimental spectra, differentiate between isomers, and understand the effects of conformational changes on chemical shifts. liverpool.ac.uk Machine learning approaches are also emerging as a faster alternative to DFT for NMR prediction. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of this compound. nih.gov The resulting calculated spectrum, often scaled by an empirical factor to account for anharmonicity and other effects, can be compared with experimental IR spectra to identify characteristic peaks and assign them to specific molecular vibrations. researchgate.net This can confirm the presence of certain functional groups and provide a vibrational fingerprint of the molecule. iosrjournals.orgresearchgate.net
The table below presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) (DFT B3LYP/6-31G*) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| C2 | 75.2 | 74.8 |
| C3 | 58.9 | 58.5 |
| C5 | 68.1 | 67.7 |
| C6 | 45.6 | 45.2 |
| C-methyl (at C2, axial) | 25.4 | 25.1 |
| C-methyl (at C2, equatorial) | 21.8 | 21.5 |
| C-methyl (at C3) | 15.3 | 14.9 |
This table contains illustrative data and does not represent experimentally validated results.
Role of Trimethylmorpholine and Its Analogues in Advanced Organic and Medicinal Chemistry Research
Application as Chiral Auxiliaries and Ligands in Catalysis
The inherent chirality and structural rigidity of substituted morpholines make them excellent candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. The strategic placement of methyl groups in 2,2,3-trimethylmorpholine (B1288861) can significantly influence the outcome of stereoselective transformations.
Chiral ligands are pivotal in transition metal-catalyzed reactions for establishing stereocontrol. researchgate.net The steric and electronic properties of a ligand dictate the three-dimensional arrangement of the catalytic complex, thereby influencing the facial selectivity of substrate approach. While direct studies on this compound as a ligand are not extensively documented, the behavior of other substituted morpholines in catalysis offers valuable insights. For instance, in asymmetric hydrogenation reactions, chiral morpholine (B109124) derivatives have been successfully employed to achieve high enantioselectivities. nih.gov The methyl groups at the C2 and C3 positions of this compound would create a well-defined chiral pocket around the metal center. This steric hindrance can effectively block one prochiral face of a substrate, leading to high stereoselectivity. The nitrogen and oxygen atoms of the morpholine ring can coordinate to the metal, forming a stable bicyclic chelate complex, which further rigidifies the catalyst structure and enhances stereochemical communication.
The development of "chiral-at-metal" catalysts, where the chirality originates from the stereogenic metal center coordinated to achiral ligands, presents another avenue for the application of morpholine derivatives. rsc.org The specific coordination geometry imposed by ligands like this compound could induce and stabilize a chiral conformation at the metal center, leading to asymmetric induction. Different chiral ligands are known to assist in enantioselective C-H functionalization with transition-metal catalysts, and the principles can be extended to morpholine-based ligands. mdpi.com
Table 1: Potential Influence of this compound as a Chiral Ligand
| Feature | Influence on Catalysis |
| Chiral Pocket | The three methyl groups create a defined steric environment, potentially leading to high enantioselectivity in asymmetric reactions. |
| Chelation | The N- and O- a toms can form a stable five-membered chelate ring with a metal center, rigidifying the catalyst-substrate complex. |
| Electronic Effects | The electron-donating methyl groups can modulate the electronic properties of the metal center, affecting its reactivity and selectivity. |
The modular nature of morpholine synthesis allows for the rational design of novel chiral ligands. The synthesis of chiral 2- and 3-substituted morpholines can be achieved through various strategies, including starting from chiral precursors, enantioselective cyclization, or resolution of racemic mixtures. researchgate.net For this compound, a synthetic approach could involve the use of a chiral amino alcohol as a starting material.
The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. researchgate.net Ligands based on sulfur-containing heterocycles, for example, have shown great promise. nih.gov Similarly, the this compound scaffold can be elaborated by introducing additional coordinating groups. For instance, appending phosphine, oxazoline, or pyridine (B92270) moieties to the morpholine nitrogen or at other positions on the ring could lead to new classes of bidentate and tridentate ligands with unique stereoelectronic properties. The synthesis of such ligands would likely involve standard functional group manipulations and coupling reactions. The performance of these new ligands could then be evaluated in a range of transition metal-catalyzed reactions, such as asymmetric allylic alkylations, Heck reactions, and cycloadditions.
Utilization as Key Intermediates and Scaffolds in Complex Molecule Synthesis
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry and drug discovery.
Scaffold diversification is a powerful strategy in medicinal chemistry to explore a wider range of chemical space and identify new bioactive compounds. The this compound core can serve as a starting point for the generation of diverse molecular architectures. Functional handles can be introduced at various positions of the morpholine ring, allowing for subsequent chemical modifications. For example, the nitrogen atom can be readily acylated, alkylated, or arylated. The carbon backbone can be functionalized through C-H activation or by introducing reactive groups during the synthesis.
Modern strategies for heterocycle synthesis provide a toolbox for such diversification. amazonaws.com For instance, ring-closing metathesis, multi-component reactions, and cycloaddition reactions could be employed to build upon the this compound scaffold, leading to novel polycyclic systems. The inherent stereochemistry of the starting material can be transferred to the new products, providing access to libraries of enantiomerically pure compounds.
Heterocyclic compounds are fundamental building blocks in organic synthesis. researchgate.net The this compound unit can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity, polarity, and metabolic stability. In drug design, the morpholine ring is often used as a bioisosteric replacement for other cyclic systems. The presence of the three methyl groups in this compound can provide a specific steric and conformational profile that may be beneficial for binding to a biological target.
The synthesis of trifluoromethylmorpholines as building blocks for drug discovery highlights the importance of substituted morpholines in this field. researchgate.net Similarly, this compound can be used in the synthesis of analogues of known bioactive compounds. By systematically replacing a part of a known drug molecule with the this compound scaffold, medicinal chemists can explore new structure-activity relationships and potentially improve the pharmacological profile of the parent compound. The synthesis of various N-heterocycles from alkenes using bifunctional sulfilimines is an example of modern synthetic methods that could potentially be adapted for the elaboration of the trimethylmorpholine scaffold. nih.gov
Table 2: Potential Applications of this compound as a Building Block
| Application Area | Synthetic Strategy | Potential Outcome |
| Medicinal Chemistry | Incorporation into known drug scaffolds | Improved pharmacokinetic or pharmacodynamic properties |
| Agrochemicals | Synthesis of novel pesticide or herbicide analogues | Enhanced potency or selectivity |
| Materials Science | Use as a monomer in polymerization reactions | Creation of novel polymers with specific properties |
Mechanistic Studies of Reactions Involving Trimethylmorpholine Scaffolds
Understanding the reaction mechanisms involving the this compound scaffold is crucial for optimizing existing synthetic methods and for the rational design of new reactions. The conformational rigidity and the electronic environment of the trimethylated morpholine ring can have a significant impact on reaction pathways and transition state energies.
Kinetic and mechanistic studies of reactions involving heterocyclic compounds often reveal intricate details about the reaction pathway. For instance, studies on the ring opening of pyridine by titanium complexes have provided a deep understanding of the C-N bond activation process. researchgate.net Similar mechanistic investigations could be applied to reactions involving the this compound scaffold. For example, studying the kinetics of a reaction where the morpholine nitrogen acts as a nucleophile or a directing group could provide valuable information about the role of the methyl groups in modulating its reactivity.
Computational chemistry can also be a powerful tool to probe the mechanisms of reactions involving this compound. Density functional theory (DFT) calculations can be used to model transition states, calculate activation energies, and predict the stereochemical outcome of reactions. Such studies could elucidate the subtle steric and electronic effects of the three methyl groups on the reactivity and selectivity of reactions involving this unique heterocyclic scaffold.
Elucidation of Reaction Pathways and Catalytic Cycles
The study of this compound and its analogues in advanced organic and medicinal chemistry necessitates a deep understanding of their involvement in reaction mechanisms and catalytic cycles. While specific research on this compound is limited, the broader class of substituted morpholines has been the subject of various mechanistic studies, providing a framework for understanding their reactivity. These investigations are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel catalytic systems.
A notable example involves the tandem sequential one-pot reaction for the enantioselective synthesis of 3-substituted morpholines. This process combines a titanium-catalyzed hydroamination of aminoalkyne substrates to form a cyclic imine, which is then reduced via asymmetric transfer hydrogenation using a ruthenium catalyst. ubc.caorganic-chemistry.org Mechanistic insights from this study highlight the critical role of hydrogen-bonding interactions between the oxygen atom of the morpholine precursor and the metal catalyst in achieving high enantioselectivity. ubc.caorganic-chemistry.org This understanding of the reaction pathway allows for the rational design of substrates and catalysts to achieve desired stereochemical outcomes. ubc.caorganic-chemistry.org
In a different approach, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines. nih.gov Mechanistic studies revealed that this reaction proceeds through the formation of a radical cation intermediate. nih.gov The elucidation of this pathway, involving a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid, provides a powerful tool for constructing complex morpholine scaffolds from simple starting materials. nih.gov
Computational studies have also been instrumental in elucidating the role of morpholine derivatives in catalytic cycles. For instance, a computational analysis of urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) detailed the reaction mechanism and the relative Gibbs free energies of the intermediates and transition states. nih.gov This study demonstrated that the catalysts significantly lower the activation energy compared to the uncatalyzed reaction, and it quantified the energy profile of the catalytic cycle. nih.gov
In another example of morpholine's role in a reaction pathway, a defluorinative cycloaddition of gem-difluoroalkenes and organic azides is mediated by morpholine. nih.gov In this reaction, morpholine acts as a nucleophile, attacking the α-position of the gem-difluoroalkene. This initial step dictates the regioselectivity of the subsequent cycloaddition, leading to the formation of 1,5-disubstituted-1,2,3-triazoles with a morpholine moiety at the C-4 position. nih.gov
The following table summarizes the key aspects of these elucidated reaction pathways involving morpholine analogues:
| Reaction Type | Morpholine Analogue's Role | Key Mechanistic Feature | Reference |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Precursor to chiral morpholine | Hydrogen-bonding interactions with catalyst | ubc.caorganic-chemistry.org |
| Photocatalytic Diastereoselective Annulation | Product scaffold | Formation of a radical cation intermediate | nih.gov |
| Urethane Formation | Catalyst | Lowering of the activation energy | nih.gov |
| Defluorinative Cycloaddition | Nucleophilic initiator | Initial nucleophilic attack determining regioselectivity | nih.gov |
These examples underscore the diverse roles that substituted morpholines can play in chemical transformations. A thorough understanding of their reaction pathways and catalytic cycles is paramount for their effective application in synthetic and medicinal chemistry.
Transition State Analysis in Organocatalytic Systems
A key area where morpholine derivatives have been studied as organocatalysts is in the 1,4-addition of aldehydes to nitroolefins. While morpholine-enamines are generally less reactive than their pyrrolidine (B122466) counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, appropriately substituted morpholine catalysts can be highly effective. nih.govfrontiersin.org Computational studies have been crucial in understanding this efficacy. By modeling the transition state of the reaction, researchers have been able to explain how specific substitution patterns on the morpholine ring can lead to excellent yields, diastereoselectivity, and enantioselectivity. nih.govfrontiersin.org These computational models reveal the specific non-covalent interactions within the transition state that stabilize one stereochemical outcome over others. nih.govfrontiersin.org
Further illustrating the power of transition state analysis, a computational study on urethane formation catalyzed by morpholine and 4-methylmorpholine has provided detailed energetic information about the transition states involved. nih.govresearchgate.net The study calculated the relative Gibbs free energies for the reactants, intermediates, transition states, and products. researchgate.net
The following table presents the calculated relative Gibbs free energies (ΔrG) in kJ/mol for the key species in the urethane formation reaction catalyzed by morpholine and 4-methylmorpholine in acetonitrile (B52724).
| Species | Morpholine Catalyzed (ΔrG in kJ/mol) | 4-Methylmorpholine Catalyzed (ΔrG in kJ/mol) |
| Reactant Complex (RC) | 15.70 | 8.77 |
| Transition State 1 (TS1) | 97.78 | 97.42 |
| Intermediate (IM) | 12.79 | 12.79 |
| Transition State 2 (TS2) | 5.46 | -2.68 |
| Product Complex (PC) | -25.18 | -25.18 |
| Product (P) | -41.54 | -41.54 |
Data sourced from a computational study on urethane formation. nih.govresearchgate.net
This data reveals that while the first transition state (TS1) has a similar energy for both catalysts, the second transition state (TS2) is significantly stabilized by 4-methylmorpholine. nih.gov This type of detailed energetic information, derived from transition state analysis, is invaluable for catalyst optimization and for predicting the effect of structural modifications on catalytic activity.
These examples demonstrate that transition state analysis, primarily through computational methods, is an indispensable tool for rationalizing the behavior of organocatalytic systems based on morpholine and its analogues. The insights gained from these analyses pave the way for the design of more efficient and selective catalysts for a wide range of chemical transformations.
Emerging Research Directions and Future Prospects for 2,2,3 Trimethylmorpholine Studies
Development of Innovative and Sustainable Synthetic Routes for Diverse Trimethylmorpholine Isomers
The synthesis of specifically substituted morpholines, such as 2,2,3-trimethylmorpholine (B1288861), often requires multi-step procedures. Current research efforts are focused on developing more efficient, stereoselective, and sustainable synthetic methodologies. While a dedicated synthesis for this compound is not extensively documented in publicly available literature, several innovative strategies for creating substituted morpholines could be adapted for its production and the synthesis of its various isomers.
One promising approach involves the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides. This method has proven effective for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines and could potentially be tailored for the specific substitution pattern of this compound. Another avenue is the indium(III)-catalyzed intramolecular reductive etherification , which has been successful in producing a variety of substituted morpholines with high diastereoselectivity.
Furthermore, photocatalytic annulation strategies are gaining traction for the synthesis of morpholines from readily available starting materials. These methods, often employing visible-light-activated photocatalysts in conjunction with Lewis and Brønsted acids, offer a pathway to complex morpholine (B109124) scaffolds, including those with multiple stereocenters. The development of such a route for this compound would represent a significant advancement in its accessibility for further study.
The stereospecific synthesis of trimethylmorpholine isomers is of particular importance, as the spatial arrangement of the methyl groups can dramatically influence the molecule's biological activity and physical properties. Future research will likely focus on asymmetric catalysis to selectively produce desired enantiomers and diastereomers of this compound.
Advanced Characterization Techniques for Dynamic Molecular Processes and Transient Species
Understanding the conformational dynamics and transient intermediates of this compound is crucial for predicting its interactions in chemical and biological systems. The morpholine ring typically exists in a chair conformation, and the presence of three methyl groups on the 2 and 3 positions will influence the ring inversion barrier and the preferred orientation of the substituents.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational changes. By analyzing the NMR spectra at various temperatures, researchers can determine the energy barriers associated with ring inversion and other dynamic processes. For a molecule like this compound, with its specific substitution pattern, such studies would provide invaluable insight into its three-dimensional structure and flexibility.
Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , HMBC (Heteronuclear Multiple Bond Correlation) , and NOESY (Nuclear Overhauser Effect Spectroscopy) , will be instrumental in unambiguously assigning the proton and carbon signals and elucidating the through-bond and through-space connectivities. researchgate.net These techniques are essential for confirming the constitution and stereochemistry of synthesized trimethylmorpholine isomers.
In addition to NMR, techniques like X-ray crystallography can provide a static, high-resolution picture of the molecule's solid-state conformation. Investigating the crystalline structure of this compound and its derivatives would offer a definitive view of its bond lengths, bond angles, and intermolecular interactions.
Computational Design of Novel Trimethylmorpholine Derivatives with Tuned Structural Features
Computational chemistry offers a powerful platform for the rational design of novel this compound derivatives with specific, tailored properties. By employing computational models, researchers can predict how modifications to the core structure will affect its electronic properties, reactivity, and potential biological activity before undertaking laborious synthetic work.
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound and its analogs. These calculations can help in understanding the molecule's reactivity and in predicting its behavior in different chemical environments.
Molecular docking simulations are particularly relevant for exploring the potential of this compound derivatives as therapeutic agents. By docking these molecules into the active sites of target proteins, researchers can predict their binding affinity and mode of interaction, providing a basis for the design of more potent and selective inhibitors. For instance, morpholine-containing compounds have been investigated as inhibitors of various kinases, and computational studies can guide the modification of the this compound scaffold to optimize these interactions.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of trimethylmorpholine derivatives with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Comprehensive Exploration of Structure-Function Relationships in Novel Chemical Systems
A thorough investigation of the structure-function relationships of this compound and its derivatives is the ultimate goal of these emerging research directions. By systematically modifying the structure and observing the resulting changes in chemical or biological function, a comprehensive understanding of this unique chemical entity can be achieved.
The introduction of functional groups at various positions on the morpholine ring or on the existing methyl groups can lead to a diverse library of compounds. For example, the nitrogen atom of the morpholine ring can be functionalized to modulate the molecule's basicity and to introduce new interaction sites.
The catalytic potential of this compound and its derivatives is another area ripe for exploration. Chiral morpholines have been used as organocatalysts in various asymmetric reactions. The specific stereochemistry of this compound could be exploited to develop novel catalysts for stereoselective transformations.
In the context of medicinal chemistry, the trimethylated morpholine scaffold could serve as a valuable building block for the synthesis of new drug candidates. The methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. A systematic study of these effects will be crucial for unlocking the therapeutic potential of this compound class.
Q & A
Q. What are the optimal synthetic routes for 2,2,3-trimethylmorpholine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, substituting morpholine precursors with methyl groups under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or DCM can enhance regioselectivity . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS. Catalysts such as p-toluenesulfonic acid (pTSA) may improve cyclization efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve methyl group positions and confirm stereochemistry. For example, methyl protons adjacent to nitrogen may appear as singlets at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 158.15) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) achieve >98% purity thresholds .
Advanced Research Questions
Q. How can computational chemistry resolve stereochemical ambiguities in this compound derivatives?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy-minimized conformers and NMR chemical shifts. For instance, stereoisomer differentiation can be achieved by comparing computed vs. experimental NOESY correlations . Software like Gaussian or ORCA is recommended for modeling steric effects of methyl groups .
Q. What strategies address contradictory bioactivity data in cell-based assays for this compound?
Methodological Answer:
- Dose-Response Analysis : Validate results using multiple assays (e.g., MTT, ATP-lite) to rule out false positives from solvent interference .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation kinetics, which may explain variability in IC₅₀ values .
- Control Experiments : Include reference compounds (e.g., morpholine-based inhibitors) to benchmark activity .
Q. What protocols mitigate risks when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods for synthesis/purification due to potential volatility .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to solvent compatibility issues .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Analytical Challenges
Q. How can researchers resolve overlapping HPLC peaks for this compound and its synthetic intermediates?
Methodological Answer:
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 90:10 over 20 minutes) to enhance separation .
- Column Selection : Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric resolution .
- Spiking Experiments : Add pure intermediates to confirm peak identities via retention time shifts .
Future Research Directions
- Mechanistic Studies : Probe methyl group effects on hydrogen-bonding interactions using X-ray crystallography .
- Toxicity Profiling : Conduct zebrafish embryo assays to evaluate developmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
